

# Technical Guide: Spectroscopic Profiling of 5,7-Diethoxyquinazolin-4(3H)-one

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## Compound of Interest

Compound Name: 5,7-diethoxyquinazolin-4(3H)-one

Cat. No.: B13919720

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## Chemical Identity & Structural Context

Compound: **5,7-Diethoxyquinazolin-4(3H)-one** Molecular Formula:  $C_{12}H_{14}N_2O_3$  Molecular Weight: 234.25 g/mol IUPAC Name: 5,7-diethoxy-3H-quinazolin-4-one[1][2][3][4][5][6][7]

## Structural Significance

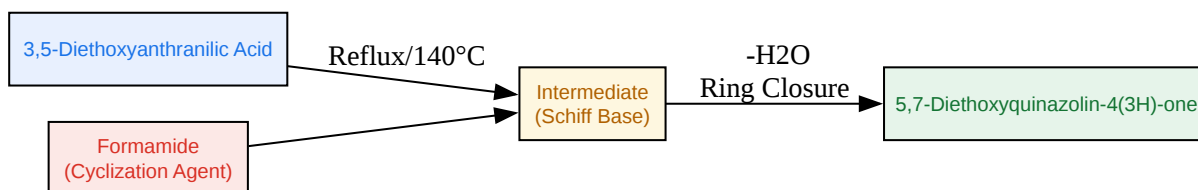
The 4(3H)-quinazolinone scaffold is a "privileged structure" in drug discovery.[8] The 5,7-diethoxy substitution pattern is critical because:

- 5-Position (Ethoxy): Provides steric bulk near the carbonyl, potentially influencing the lactam-lactim tautomeric equilibrium and binding pocket selectivity (e.g., in PDE5 or ATP-binding sites).
- 7-Position (Ethoxy): Electron-donating group (EDG) that increases electron density in the pyrimidine ring, modulating pKa and solubility.

## Synthesis Pathway (Context for Impurities)

Spectroscopic analysis must account for precursors. The standard synthesis involves the cyclization of 2-amino-4,6-diethoxybenzoic acid (3,5-diethoxyanthranilic acid) with formamide.

- Common Impurity: Unreacted anthranilic acid (broad COOH peak in IR).
- Common Impurity: O-formyl intermediates (aldehyde proton in NMR).



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Figure 1: Synthetic route to **5,7-diethoxyquinazolin-4(3H)-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary validation tool. The molecule exhibits a distinct "fingerprint" due to the symmetry of the ethoxy groups and the specific meta-coupling of the aromatic protons.

### <sup>1</sup>H NMR Analysis (400 MHz, DMSO-d<sub>6</sub>)

Solvent Choice: DMSO-d<sub>6</sub> is preferred over CDCl<sub>3</sub> due to the poor solubility of the lactam core and to stabilize the exchangeable NH proton.

Position	Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment Logic
NH (3)	11.80 - 12.10	Broad Singlet	1H	Exchangeable amide proton. Disappears with D <sub>2</sub> O shake.
H-2	7.95 - 8.10	Singlet	1H	Diagnostic pyrimidine proton. Deshielded by adjacent N atoms.
H-8	6.60 - 6.75	Doublet (J $\approx$ 2.2Hz)	1H	Meta-coupled to H-6. Shielded by 7-OEt.
H-6	6.40 - 6.55	Doublet (J $\approx$ 2.2Hz)	1H	Meta-coupled to H-8. Shielded by both 5-OEt and 7-OEt.
5-OCH <sub>2</sub>	4.10 - 4.20	Quartet (J $\approx$ 7.0Hz)	2H	Deshielded methylene. Downfield due to ortho-carbonyl effect.
7-OCH <sub>2</sub>	4.05 - 4.15	Quartet (J $\approx$ 7.0Hz)	2H	Deshielded methylene. Slightly upfield from 5-position.
5-CH <sub>3</sub>	1.30 - 1.45	Triplet (J $\approx$ 7.0Hz)	3H	Methyl of the ethoxy group.
7-CH <sub>3</sub>	1.25 - 1.40	Triplet (J $\approx$ 7.0Hz)	3H	Methyl of the ethoxy group.

### Critical Interpretation:

- The H-2 Singlet: This is the "anchor" peak. If this is a doublet, the cyclization failed (open chain formyl intermediate).
- The 5-Ethoxy Shift: The methylene protons at position 5 are spatially close to the C=O group (peri-effect), often causing a slight downfield shift compared to the 7-ethoxy group.
- Tautomerism: In DMSO, the 4-oxo (lactam) tautomer predominates over the 4-hydroxy (lactim) form. You will see the NH signal, not an OH signal.

### <sup>13</sup>C NMR Analysis (100 MHz, DMSO-d<sub>6</sub>)

- C=O (C4): ~160-162 ppm (Characteristic amide carbonyl).
- C=N (C2): ~145-148 ppm.
- C-O (Aromatic): ~163 ppm (C7) and ~158 ppm (C5).
- OCH<sub>2</sub>: ~64 ppm (two signals, likely overlapping or very close).
- CH<sub>3</sub>: ~14 ppm.

## Mass Spectrometry (MS) Profiling

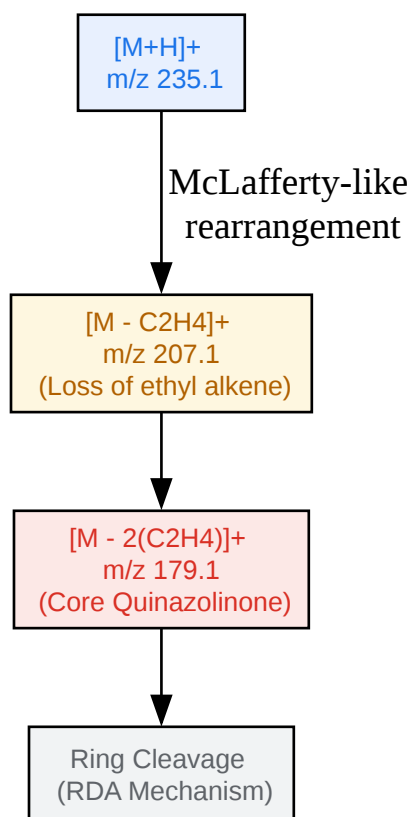
Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.<sup>[8][9]</sup>

Ionization Method: ESI (Electrospray Ionization) in Positive Mode is standard.

### Fragmentation Pathway

- Molecular Ion:  $[M+H]^+ = 235.1$  m/z.
- Primary Fragmentation (Ethyl Loss): The ether linkages are the weakest points. Expect sequential loss of ethylene (neutral loss of 28 Da) or ethyl radicals.
  - Peak A: 207 m/z (Loss of one ethylene: -C<sub>2</sub>H<sub>4</sub>).

- Peak B: 179 m/z (Loss of second ethylene).
- RDA (Retro-Diels-Alder): High energy collision can cleave the pyrimidine ring, releasing HCN (27 Da) or CO (28 Da).



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Figure 2: Predicted ESI-MS fragmentation pathway for **5,7-diethoxyquinazolin-4(3H)-one**.

## Infrared (IR) Spectroscopy

IR is used primarily for rapid solid-state identification (QC pass/fail).

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
N-H Stretch	3150 - 3400	Medium, Broad	Indicates Lactam form. Sharp bands indicate free amine impurities.
C=O Stretch	1665 - 1685	Strong	Amide I band. Lower than typical ketones due to conjugation.
C=N Stretch	1605 - 1620	Medium	Quinazoline ring skeletal vibration.
C-O-C (Ether)	1240 - 1260	Strong	Aryl alkyl ether stretch (asymmetric).
C-O-C (Ether)	1020 - 1050	Medium	Symmetric stretch.

## Experimental Protocol: Standard Analysis Workflow

### A. Sample Preparation for NMR

Objective: Eliminate aggregation and H-bonding variability.

- Weigh 5–10 mg of the solid **5,7-diethoxyquinazolin-4(3H)-one**.
- Transfer to a clean, oven-dried vial.
- Add 0.6 mL of DMSO-d<sub>6</sub> (99.8% D).
  - Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degrading potential thermally unstable impurities.
- Filter through a cotton plug into the NMR tube if any particulate remains.

### B. HPLC-UV Purity Check

Objective: Quantify regioisomers (e.g., 6,8-diethoxy isomer).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic max) and 310 nm (quinazolinone specific).
- Expectation: The 5,7-diethoxy isomer is generally more polar (elutes earlier) than unsubstituted analogs due to the oxygen content, but the ethyl chains add lipophilicity.

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